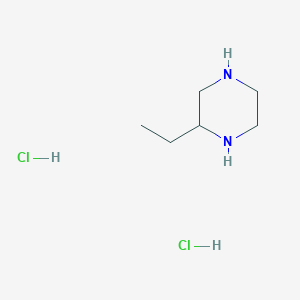

2-Ethylpiperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethylpiperazine dihydrochloride is an organic compound with the empirical formula C6H16Cl2N2 and a molecular weight of 187.11 . It is a solid substance and is colorless to pale yellow with a pungent odor . It is soluble in water and organic solvents, such as ethanol and ether . It is an alkaline substance that reacts with acids to form salts .

Molecular Structure Analysis

The molecular structure of 2-Ethylpiperazine dihydrochloride can be represented by the SMILES stringCCC1NCCNC1.[H]Cl.[H]Cl . The InChI key for this compound is VCKAKBROIJTVJI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

2-Ethylpiperazine dihydrochloride is a solid substance . It has an empirical formula of C6H16Cl2N2 and a molecular weight of 187.11 .Scientific Research Applications

Proteomics Research

2-Ethylpiperazine dihydrochloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can serve as a reagent in the synthesis of peptides or in the modification of proteins for analytical purposes. It is particularly useful in the preparation of protein samples for mass spectrometry analysis, where it may help in peptide solubilization and stabilization .

Pharmaceutical Synthesis

In the pharmaceutical industry, 2-Ethylpiperazine dihydrochloride is employed as a building block for the synthesis of various drugs. It is especially valuable in the creation of compounds that exhibit central nervous system activity, such as antidepressants and antipsychotics. Its role in the synthesis of active pharmaceutical ingredients (APIs) is crucial due to its versatility in forming stable heterocyclic compounds .

Chemical Library Construction

This compound is also instrumental in the construction of chemical libraries used for drug discovery. Chemical libraries are collections of stored chemicals used for high-throughput screening to identify potential drug candidates2-Ethylpiperazine dihydrochloride can be used to generate a diverse array of piperazine derivatives, which are then screened for biological activity .

Catalysis Research

Researchers use 2-Ethylpiperazine dihydrochloride in catalysis studies to explore new reactions and catalysts. Piperazine derivatives are known to act as ligands in catalytic systems, which can be applied in asymmetric synthesis and other catalytic transformations. This research has implications for developing more efficient and sustainable chemical processes .

Material Science

In material science, 2-Ethylpiperazine dihydrochloride finds application in the synthesis of novel materials. It can be used to create polymers with specific properties or to modify the surface of materials to enhance their functionality. For example, it could be used to produce coatings with improved adhesion or resistance to chemicals .

Biochemical Research

Lastly, 2-Ethylpiperazine dihydrochloride is used in biochemical research to study enzyme reactions and biological pathways. It can act as a mimic for certain biological molecules, allowing scientists to probe the function of enzymes and receptors. This research can lead to a better understanding of diseases and the development of new therapies .

Safety and Hazards

Mechanism of Action

Target of Action

2-Ethylpiperazine dihydrochloride, similar to Piperazine, primarily targets the GABA receptors in the nervous system . These receptors play a crucial role in transmitting inhibitory signals across the synapses, thereby regulating the excitability of neurons .

Mode of Action

2-Ethylpiperazine dihydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The primary biochemical pathway affected by 2-Ethylpiperazine dihydrochloride is the GABAergic signaling pathway . By acting as a GABA receptor agonist, it enhances the inhibitory effects of GABA in the nervous system . The downstream effects include reduced neuronal excitability and paralysis of the worm .

Pharmacokinetics

Based on the pharmacokinetics of piperazine, upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound

Result of Action

The primary result of the action of 2-Ethylpiperazine dihydrochloride is the paralysis of the worm . By binding to the GABA receptors, it causes hyperpolarization of nerve endings, leading to flaccid paralysis . This allows the host body to easily remove or expel the invading organism .

Action Environment

The action, efficacy, and stability of 2-Ethylpiperazine dihydrochloride can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the action of many chemical compounds .

properties

IUPAC Name |

2-ethylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKAKBROIJTVJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623508 |

Source

|

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438050-52-3 |

Source

|

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.